Ethyl acetoacetate-3,4-13C2

Catalog No.
S1921470
CAS No.
89186-80-1
M.F
C6H10O3
M. Wt
132.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetoacetate-3,4-13C2

CAS Number

89186-80-1

Product Name

Ethyl acetoacetate-3,4-13C2

IUPAC Name

ethyl 3-oxo(3,4-13C2)butanoate

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1

InChI Key

XYIBRDXRRQCHLP-BFQMUAMKSA-N

SMILES

CCOC(=O)CC(=O)C

Canonical SMILES

CCOC(=O)CC(=O)C

Isomeric SMILES

CCOC(=O)C[13C](=O)[13CH3]

Isotope Labeling for Metabolic Tracing:

EAC-3,4-13C2 is isotopically enriched with 13C atoms at the 3rd and 4th carbon positions. This enrichment allows scientists to trace the metabolic pathway of a compound. When incorporated into a cell culture or an organism, EAC-3,4-13C2 becomes incorporated into various downstream metabolites. By analyzing the position of the 13C label in these metabolites using techniques like Mass Spectrometry (MS), researchers can determine the specific pathway the original molecule took within the cell or organism [, ].

Mechanism Elucidation in Enzyme Studies:

EAC-3,4-13C2 can be used to study the mechanisms of enzymes involved in cellular metabolism. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, scientists can track the fate of the 13C label in the product. This information helps elucidate the specific steps involved in the enzymatic reaction and the bonds that are broken and formed [].

Internal Standard in Quantitative MS Analysis:

Due to its high purity and distinct isotopic signature, EAC-3,4-13C2 can be used as an internal standard in quantitative MS analysis of metabolites. An internal standard is a compound added to a sample in a known amount to account for variations during sample preparation and instrument performance. The presence of the labeled molecule allows for comparison with the unlabeled target metabolites, leading to more accurate quantification [].

Ethyl acetoacetate-3,4-13C2 is a stable isotope-labeled compound derived from ethyl acetoacetate, where the carbon atoms at positions 3 and 4 are substituted with the carbon-13 isotope. This compound is significant in organic synthesis and various scientific applications due to its isotopic labeling, which allows for detailed tracking of metabolic pathways and reaction mechanisms. Ethyl acetoacetate itself is an important intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical and agrochemical industries.

  • Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms, which is crucial for its reactivity and interaction with other molecules.
  • Nucleophilic Substitution: The enolate form of ethyl acetoacetate-3,4-13C2 can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Reduction: This compound can be reduced to yield ethyl 3-hydroxybutyrate, which is another valuable intermediate in organic chemistry.

These reactions are facilitated under various conditions using common reagents such as sodium ethoxide or lithium aluminum hydride.

Ethyl acetoacetate-3,4-13C2 can be synthesized through several methods:

  • Claisen Condensation: This method involves the condensation of ethyl acetate labeled with carbon-13 at positions 3 and 4. The reaction typically occurs in the presence of a strong base such as sodium ethoxide under anhydrous conditions.
  • Diketene Reaction: On an industrial scale, the compound can be produced by treating diketene with ethanol that has been isotopically enriched with carbon-13. This method is favored for its efficiency and scalability.

These synthetic routes ensure high yields and purity of the labeled product.

Ethyl acetoacetate-3,4-13C2 has a range of applications:

  • Metabolic Studies: It serves as a tracer in metabolic experiments to study pathways involving acetoacetic acid derivatives.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 labeling enhances the resolution and detail obtainable from nuclear magnetic resonance studies, aiding in structural elucidation of complex molecules.
  • Pharmaceutical Development: The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to drug discovery and development processes.

Research involving ethyl acetoacetate-3,4-13C2 often focuses on its interactions within biological systems. Its role as a tracer allows scientists to monitor how it participates in metabolic pathways and its effects on enzyme activity. Additionally, studies have indicated that compounds related to ethyl acetoacetate can influence cellular responses to nutrient availability and stress conditions.

Several compounds are structurally related to ethyl acetoacetate-3,4-13C2. Here are some notable examples:

Compound NameCAS NumberUnique Features
Ethyl acetoacetate-1,2-13C277504-74-6Labeled at positions 1 and 2; used for similar applications.
Ethyl acetoacetate-1,3-13C289186-80-1Labeled at positions 1 and 3; useful for metabolic tracing.
Ethyl acetoacetate141-97-9Unlabeled version; widely used as a general intermediate.

Uniqueness

Ethyl acetoacetate-3,4-13C2 stands out due to its specific labeling at positions 3 and 4. This targeted isotopic enrichment provides unique advantages in tracing specific metabolic pathways compared to other labeled versions. Its distinct labeling allows researchers to gather more precise data regarding the behavior of this compound in biological systems compared to partially labeled or unlabeled counterparts.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Ethyl acetoacetate-3,4-13C2

Dates

Modify: 2024-04-14

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